3-{[1-methyl-3-(1-methylethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid
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Overview
Description
3-{[1-methyl-3-(1-methylethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-methyl-3-(1-methylethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid typically involves multiple steps starting from readily available precursors. One common synthetic route starts with the formation of the indole ring, followed by sulfonylation and the addition of the propanoic acid moiety. Key reaction conditions include controlled temperatures, appropriate solvents like dichloromethane or tetrahydrofuran, and the use of catalysts such as palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production process is scaled up with a focus on efficiency and cost-effectiveness. This involves using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[1-methyl-3-(1-methylethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often require specific pH levels, temperatures ranging from -78°C to 150°C, and inert atmospheres using nitrogen or argon gas.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines. Substitution reactions might introduce new alkyl or aryl groups into the structure.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Investigated for its potential role in biological processes, including enzyme inhibition and as a building block for bioactive molecules.
Medicine: : Explored for its therapeutic potential, particularly in designing new drugs for treating diseases such as cancer and inflammation.
Industry: : Utilized in the development of advanced materials and as a precursor for functional polymers.
Mechanism of Action
The mechanism by which 3-{[1-methyl-3-(1-methylethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. This interaction often leads to the modulation of biochemical pathways, resulting in specific physiological responses. The compound's sulfonyl and indole groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Compared to similar compounds, 3-{[1-methyl-3-(1-methylethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid stands out due to its unique structural features and versatile applications. Similar compounds include:
3-{[1-methyl-3-(1-methylethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]sulfonyl}acetic acid
3-{[1-methyl-3-(1-methylethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]sulfonyl}butanoic acid
These compounds share structural similarities but differ in their carbon chain length and functional group variations, leading to differences in their chemical behavior and applications.
There you have it! A detailed look at the compound this compound, from its preparation methods to its applications and unique features.
Properties
IUPAC Name |
3-(1-methyl-2-oxo-3-propan-2-ylideneindol-5-yl)sulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-9(2)14-11-8-10(22(20,21)7-6-13(17)18)4-5-12(11)16(3)15(14)19/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWZDIVEGNANQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=CC(=C2)S(=O)(=O)CCC(=O)O)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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